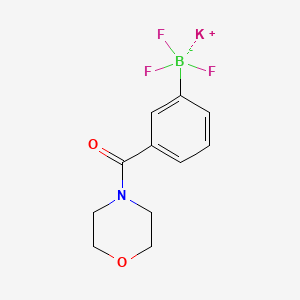

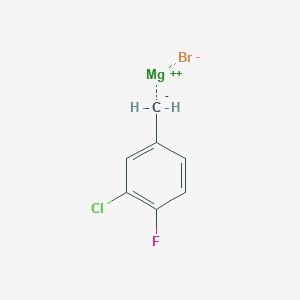

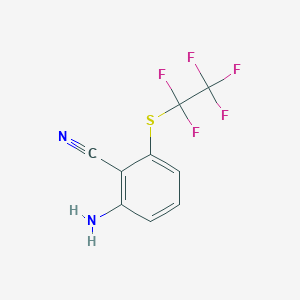

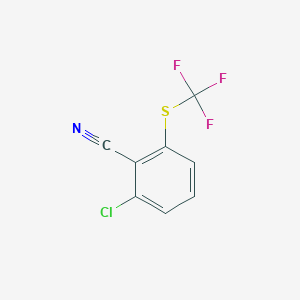

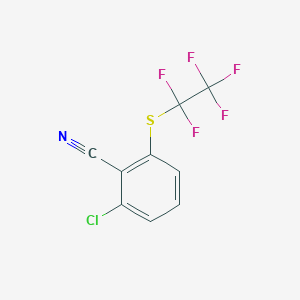

2-Amino-6-(pentafluoroethylthio)benzonitrile, 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

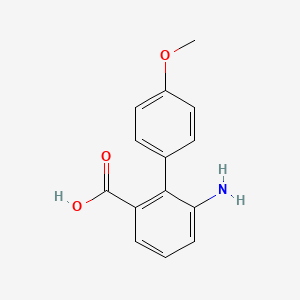

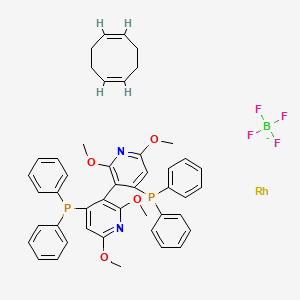

2-Amino-6-(pentafluoroethylthio)benzonitrile, 97% (2-APFETBN) is a synthetic organic compound that has been used in various scientific research applications. It is a colorless, water-soluble, and volatile liquid with a pungent odor. 2-APFETBN has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. Additionally, its use has been explored in the fields of biochemistry, pharmacology, and molecular biology.

科学的研究の応用

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, 2-Amino-6-(pentafluoroethylthio)benzonitrile serves as a versatile building block for constructing complex molecules. Its unique structure, featuring a pentafluorinated thioether moiety, makes it an attractive candidate for synthesizing androgen receptor antagonists, such as MDV3100, used in cancer therapy (Li Zhi-yu, 2012) Fine Chemical Intermediates. Similarly, its derivative, 4-Amino-2-(trifluoromethyl)benzonitrile, is a key intermediate in the production of bicalutamide, a drug employed in prostate cancer treatment (Zhang Tong-bin, 2012) Fine Chemical Intermediates.

Material Science and Polymer Research

The compound's fluorinated segments offer unique properties that are beneficial in material science, particularly in the development of polymer solar cells. A related compound, 4-amino-2-(trifluoromethyl)benzonitrile, when used as an additive, significantly improved the power conversion efficiencies of polymer solar cells by enhancing the ordering of polymer chains and facilitating charge transport (Seonju Jeong et al., 2011) Solar Energy Materials and Solar Cells.

Catalysis and Green Chemistry

In catalysis, the fluorinated benzonitriles, including compounds similar to 2-Amino-6-(pentafluoroethylthio)benzonitrile, are used in the development of environmentally benign processes. The reaction of Cp*Ir(CO)2 with activated perfluoroaromatic compounds, for instance, leads to the formation of metallocarboxylic acids through aromatic nucleophilic substitution, showcasing the role of fluorinated benzonitriles in facilitating novel catalytic pathways (P. K. Chan & W. Leong, 2008) Organometallics.

Photophysics and Fluorescence Studies

The compound's structural similarity to other benzonitriles makes it a potential candidate for studying intramolecular charge transfer (ICT) processes, which are pivotal in understanding the photophysical behavior of organic molecules. Research on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a related compound, has provided insights into dual fluorescence arising from ICT states, contributing to our understanding of the photophysical properties of such molecules (A. Köhn & C. Hättig, 2004) Journal of the American Chemical Society.

Environmental Science and Corrosion Inhibition

Fluorinated benzonitriles also find applications in environmental science, particularly in the study of corrosion inhibition mechanisms. Benzonitrile derivatives have been investigated for their role in protecting mild steel in acidic environments, showcasing the potential utility of fluorinated compounds in corrosion resistance studies (A. Chaouiki et al., 2018) Journal of Molecular Liquids.

特性

IUPAC Name |

2-amino-6-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5N2S/c10-8(11,12)9(13,14)17-7-3-1-2-6(16)5(7)4-15/h1-3H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAFJAONZGYXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(C(F)(F)F)(F)F)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501199245 |

Source

|

| Record name | 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159512-51-2 |

Source

|

| Record name | 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-[(1,1,2,2,2-pentafluoroethyl)thio]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(tert-Butoxy)carbonyl]-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B6341498.png)

![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)